molecular formula C20H14ClN3O B1684357 L-779450 CAS No. 303727-31-3

L-779450

Cat. No.: B1684357
CAS No.: 303727-31-3
M. Wt: 347.8 g/mol
InChI Key: WXJLXRNWMLWVFB-UHFFFAOYSA-N
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Description

L-779450 is a potent and selective inhibitor of B-Raf kinase, a protein that plays a crucial role in the regulation of cell growth and division. This compound has shown significant potential in cancer research due to its ability to inhibit the proliferation of cancer cells by targeting the Raf signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-779450 is synthesized through a multi-step process involving the formation of an imidazole ring and subsequent functionalization. The key steps include:

    Formation of the imidazole ring: This involves the reaction of 2-chloro-5-nitrophenol with 2-phenyl-4-(4-pyridinyl)-1H-imidazole-5-carbaldehyde under basic conditions.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: The amine undergoes cyclization to form the final imidazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-779450 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Comparison with Similar Compounds

L-779450 is compared with other Raf kinase inhibitors such as:

    Regorafenib: A multi-targeted kinase inhibitor that inhibits B-Raf, C-Raf, and other kinases.

    Dabrafenib: A selective B-Raf inhibitor with higher potency against B-Raf V600E mutation.

    Vemurafenib: Another selective B-Raf inhibitor used in melanoma treatment.

This compound is unique due to its high selectivity for B-Raf kinase and its ability to enhance apoptosis in combination with other treatments, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .

Properties

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433252
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303727-31-3
Record name 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of L-779,450?

A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.

Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?

A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []

Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?

A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.

Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?

A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.

Q5: What are the next steps in research involving L-779,450?

A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:

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